molecular formula C19H24O2 B5088434 1-[3-(2,3-Dimethylphenoxy)propoxy]-2,3-dimethylbenzene

1-[3-(2,3-Dimethylphenoxy)propoxy]-2,3-dimethylbenzene

Cat. No.: B5088434
M. Wt: 284.4 g/mol
InChI Key: JNKULNAYXGCWOJ-UHFFFAOYSA-N
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Description

1-[3-(2,3-Dimethylphenoxy)propoxy]-2,3-dimethylbenzene is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,3-Dimethylphenoxy)propoxy]-2,3-dimethylbenzene typically involves the reaction of 2,3-dimethylphenol with 1-bromo-3-chloropropane under basic conditions to form the intermediate 3-(2,3-dimethylphenoxy)propane. This intermediate is then reacted with 2,3-dimethylbenzene in the presence of a suitable catalyst, such as palladium, to yield the final product. The reaction conditions often include elevated temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,3-Dimethylphenoxy)propoxy]-2,3-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aromatic rings.

    Substitution: Electrophilic aromatic substitution reactions are common, where the compound reacts with halogens, nitrating agents, or sulfonating agents to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Reduced aromatic rings.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-[3-(2,3-Dimethylphenoxy)propoxy]-2,3-dimethylbenzene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(2,3-Dimethylphenoxy)propoxy]-2,3-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(3,5-Dimethylphenoxy)propoxy]-3,5-dimethylbenzene
  • 2-[3-(2,5-Dimethylphenoxy)propoxy]-1,3-dimethoxybenzene
  • 1-[3-(2,4-Dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene

Uniqueness

1-[3-(2,3-Dimethylphenoxy)propoxy]-2,3-dimethylbenzene stands out due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with other molecules. This unique structure may result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[3-(2,3-dimethylphenoxy)propoxy]-2,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-14-8-5-10-18(16(14)3)20-12-7-13-21-19-11-6-9-15(2)17(19)4/h5-6,8-11H,7,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKULNAYXGCWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCOC2=CC=CC(=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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